molecular formula C11H17N3S B1678594 4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine CAS No. 108351-90-2

4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine

Cat. No.: B1678594
CAS No.: 108351-90-2
M. Wt: 223.34 g/mol
InChI Key: VJPANQWIZQHGMJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-118440 involves the formation of the 4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine structure. The process typically includes the following steps:

    Formation of the pyridinyl ring: This involves the cyclization of appropriate precursors under controlled conditions.

    Attachment of the thiazolamine moiety:

Industrial Production Methods

Industrial production of PD-118440 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using catalysts to enhance reaction rates, and employing purification techniques such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

PD-118440 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazolamines.

Scientific Research Applications

PD-118440 has a wide range of scientific research applications, including:

Mechanism of Action

PD-118440 exerts its effects primarily through its action as a dopamine agonist. It binds to dopamine receptors in the central nervous system, mimicking the effects of dopamine and activating the associated signaling pathways. This leads to various physiological responses, including modulation of mood, movement, and cognition .

Comparison with Similar Compounds

PD-118440 is similar to other dopamine agonists, such as:

Uniqueness

What sets PD-118440 apart is its specific structural configuration, which confers unique binding properties and selectivity for certain dopamine receptor subtypes. This makes it a valuable tool in research and potential therapeutic applications.

Conclusion

PD-118440 is a compound with significant potential in scientific research and medicine. Its unique properties as a dopamine agonist make it a valuable tool for studying neurological processes and developing new treatments for related disorders. The detailed understanding of its synthesis, reactions, and applications provides a solid foundation for further exploration and utilization in various fields.

Properties

CAS No.

108351-90-2

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

4-(1-propyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C11H17N3S/c1-2-5-14-6-3-4-9(7-14)10-8-15-11(12)13-10/h4,8H,2-3,5-7H2,1H3,(H2,12,13)

InChI Key

VJPANQWIZQHGMJ-UHFFFAOYSA-N

SMILES

CCCN1CCC=C(C1)C2=CSC(=N2)N

Canonical SMILES

CCCN1CCC=C(C1)C2=CSC(=N2)N

Appearance

Solid powder

108351-90-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(1,2,5,6-tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
PD 118440
PD-118440

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
Reactant of Route 2
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
Reactant of Route 3
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
Reactant of Route 4
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
Reactant of Route 5
Reactant of Route 5
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine
Reactant of Route 6
4-(1,2,5,6-Tetrahydro-1-propyl-3-pyridinyl)-2-thiazolamine

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